molecular formula C14H24N2O3 B2637713 Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methyl]carbamate CAS No. 2490375-50-1

Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methyl]carbamate

Cat. No.: B2637713
CAS No.: 2490375-50-1
M. Wt: 268.357
InChI Key: DVLMJVNHCKJROB-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-aminospiro[2-oxabicyclo[211]hexane-3,1’-cyclobutane]-1-yl)methyl]carbamate is a complex organic compound with a unique spirocyclic structure This compound is characterized by its bicyclic framework, which includes a spiro[211]hexane core fused with a cyclobutane ring

Scientific Research Applications

Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methyl]carbamate has several scientific research applications:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for this compound and similar structures involve further exploration of the synthetic accessibility of bicyclo[2.1.1]hexanes . The goal is to open the gate to sp3-rich new chemical space .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methyl]carbamate typically involves a multi-step process. One common approach is the photochemical [2 + 2] cycloaddition reaction, which forms the spirocyclic core. This reaction is often followed by functional group modifications to introduce the amino and carbamate groups .

Industrial Production Methods

the principles of photochemistry and subsequent functionalization can be scaled up for larger batch synthesis if required .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methyl]carbamate is not fully understood. its molecular structure suggests that it can interact with various biological targets, including enzymes and receptors. The spirocyclic core may facilitate binding to specific sites, while the amino and carbamate groups can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-11(2,3)18-10(17)16-9-12-7-13(15,8-12)14(19-12)5-4-6-14/h4-9,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLMJVNHCKJROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(C3(O2)CCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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